3-cyano-1H-indazole-5-carboxylic acid

Descripción general

Descripción

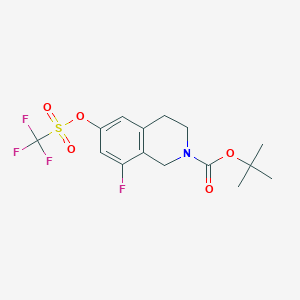

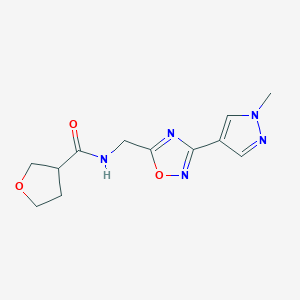

3-cyano-1H-indazole-5-carboxylic acid is a chemical compound with the molecular formula C9H5N3O2 . It has a molecular weight of 187.16 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of this compound consists of a fused pyrazole and benzene ring, with a cyano group attached to the third carbon and a carboxylic acid group attached to the fifth carbon .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 187.16 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, a molecule relevant to the broader family that includes 3-cyano-1H-indazole-5-carboxylic acid, is crucial for creating peptidomimetics or biologically active compounds. A notable method involves ruthenium-catalyzed cycloaddition, offering a solution to the Dimroth rearrangement issue. This approach facilitates the preparation of amino acids used to construct triazole-containing dipeptides, which are structural motifs of turn inducers. Additionally, triazoles acting as HSP90 inhibitors have been synthesized, indicating the potential for significant biological activity (Ferrini et al., 2015).

Pseudo-Cross-Conjugated Mesomeric Betaines

Research into pseudo-cross-conjugated mesomeric betaines (PCCMB) derived from indazole, specifically 1,2-dimethylindazolium-3-carboxylates, explores their utility in generating N-heterocyclic carbenes of indazole. These intermediates can react with iso(thio)cyanates to form amidates, showcasing the versatility of indazole derivatives in synthesizing complex molecules with potential biological activities (Schmidt et al., 2006).

Dual Inhibitors of cPLA2α and FAAH

Indazole-5-carboxylic acids have been reported as potent dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), highlighting the therapeutic potential of indazole derivatives. The importance of the carboxylic acid functionality in these compounds underscores their significance in inhibiting these enzymes, which are targets for treating various diseases (Althaus et al., 2016).

Large-scale Synthesis for Radiolabeled Compounds

An efficient methodology for synthesizing carbon-14 labeled 1H-indazole-[3-14C]carboxylic acid demonstrates the importance of indazole derivatives in medicinal chemistry, especially for tracer studies in biological systems. The process involves key transformations like aromatic nucleophilic substitution, highlighting the compound's utility in research and development (Coelho & Schildknegt, 2007).

Antitumor Activity and DFT Analysis

The synthesis and analysis of an indazole derivative, specifically 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, illustrate the compound's antitumor potential. Through DFT and Hirshfeld surface analysis, the study provides insights into the structural and electronic properties contributing to its biological activity, suggesting the broad applicability of indazole derivatives in cancer research (Lu et al., 2020).

Safety and Hazards

The safety information for 3-cyano-1H-indazole-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

3-cyano-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-8-6-3-5(9(13)14)1-2-7(6)11-12-8/h1-3H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOULEVCZBQRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=NN2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid](/img/structure/B2730628.png)

![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-N-(2-fluorophenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2730631.png)

![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/no-structure.png)

![6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B2730635.png)

![4-[1-(2-Chloro-3-fluoropyridine-4-carbonyl)piperidin-4-yl]-2-methylmorpholine](/img/structure/B2730638.png)

![ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2730642.png)

![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)

![1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine](/img/structure/B2730649.png)